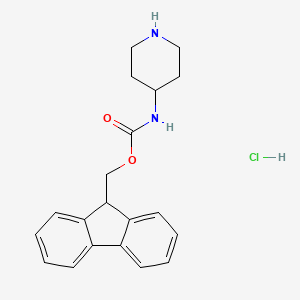

4-(Fmoc-amino)piperidine hydrochloride

Overview

Description

4-(Fmoc-amino)piperidine hydrochloride, also known as N(4)-Fmoc-4-piperidinamine hydrochloride, is a compound with the empirical formula C20H22N2O2·HCl . It has a molecular weight of 358.86 . This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .

Synthesis Analysis

The synthesis of this compound involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.O=C(NC1CCNCC1)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H . Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 358.9 g/mol . The compound has an assay of ≥95.0% .Scientific Research Applications

Rapid Peptide Synthesis

- Application : In rapid continuous solution synthesis of peptides, 4-(Fmoc-amino)piperidine hydrochloride plays a crucial role. It is used for coupling by crystalline FMOC amino acid chlorides and deblocking via 4-(aminomethyl)piperidine (Beyermann et al., 1990) (Beyermann et al., 1990).

Fmoc Solid Phase Peptide Synthesis

- Application : The compound is significant in the Fmoc solid phase peptide synthesis, especially for the deprotection step. It ensures the quality of the final product by aiding in the Fmoc removal process (Luna et al., 2016) (Luna et al., 2016).

Synthesis of Nonlinear Optical Oligomers

- Application : this compound is used in the synthesis of nonlinear optical (NLO) oligomers, showcasing its versatility in more advanced chemical syntheses (Huang et al., 2000) (Huang et al., 2000).

Tea-Bag Protocol for Fmoc Removal

- Application : The compound's role in the Fmoc removal step is further highlighted in the tea-bag protocol, which is an efficient and eco-friendlier approach in peptide synthesis (Gúzman et al., 2020) (Gúzman et al., 2020).

Solid Phase Peptide Synthesis

- Application : In the solid phase synthesis of peptides, this compound contributes to the efficient cleavage of the Fmoc group, a fundamental step in the peptide synthesis process (Chang and Meienhofer, 2009) (Chang and Meienhofer, 2009).

Synthesis of Functional Materials

- Application : This compound has been used in the synthesis of functional materials, particularly in the self-assembly of bio-inspired building blocks like Fmoc-modified amino acids and short peptides (Tao et al., 2016) (Tao et al., 2016).

Mechanism of Action

Target of Action

The fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in organic synthesis as a base-labile protecting group . It is often used to protect the amine groups during peptide synthesis .

Mode of Action

The Fmoc group in 4-N-Fmoc-aminopiperidine hydrochloride acts as a protecting group for the amine functionality during peptide synthesis . It prevents unwanted side reactions from occurring at the amine site, allowing for controlled synthesis of the desired peptide sequence. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions .

Biochemical Pathways

Peptides, and the proteins they form, are involved in nearly every cellular process, from signal transduction to the formation of cellular structures .

Result of Action

The primary result of the action of 4-N-Fmoc-aminopiperidine hydrochloride is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids in the correct order .

Action Environment

The efficacy and stability of 4-N-Fmoc-aminopiperidine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the removal of the Fmoc group is performed under basic conditions, indicating that the pH of the environment can significantly impact its action .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 4-(Fmoc-amino)piperidine hydrochloride are not mentioned in the search results, one study expanded the field with a 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound. The incorporation of the piperidine improved the brain exposure of the resulting dual inhibitor .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIDLUWFCXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373303 | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221352-86-9 | |

| Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

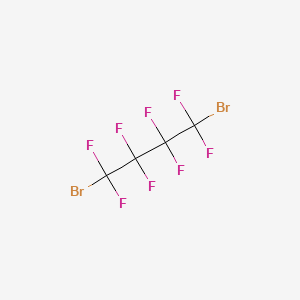

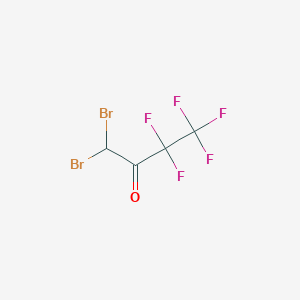

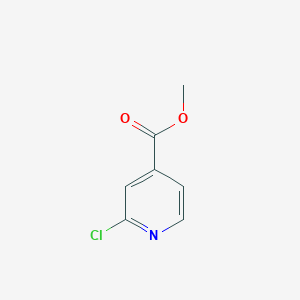

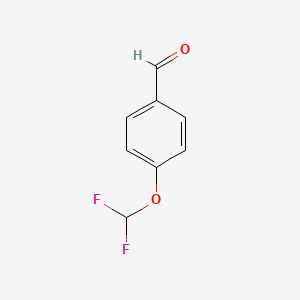

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.